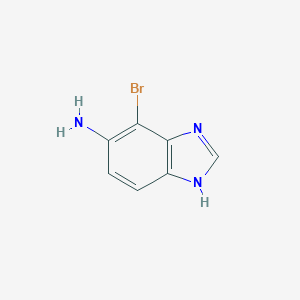

5-Amino-4-bromo-benzimidazole

Übersicht

Beschreibung

5-Amino-4-bromo-benzimidazole is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-Amino-4-bromo-benzimidazole, involves a reaction between 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . This reaction is accelerated compared to the bulk and does not require any other acid, base, or catalyst .Molecular Structure Analysis

The molecular structure of 5-Amino-4-bromo-benzimidazole consists of a benzimidazole core with an amino group at the 5th position and a bromo group at the 4th position . The InChI string for this compound is 1S/C7H6BrN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2, (H,10,11) .Chemical Reactions Analysis

Benzimidazole derivatives, including 5-Amino-4-bromo-benzimidazole, have been shown to exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines . They also have potential anticancer effects through various mechanisms .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-4-bromo-benzimidazole are largely determined by its molecular structure. It has a molecular weight of 212.05 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 54.7 Ų .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibitors

Benzimidazoles, including 5-Amino-4-bromo-benzimidazole, are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Antimicrobial Activity

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial activity . For example, indole-based pyrido[1,2-a]benzimidazoles have displayed considerable antibacterial activity against S. typhi .

Anthelmintic Activity

Benzimidazole derivatives, including 5-Amino-4-bromo-benzimidazole, are known to have anthelmintic activity . They are used in the treatment of many kinds of worm infestations.

Antiviral Activity

Benzimidazole derivatives are also known for their antiviral activities . They have been used in the treatment of various viral infections.

Anticancer Activity

Benzimidazole derivatives have shown potential in the field of anticancer research . They have been used in the development of new anticancer drugs.

Antihypertensive Activity

Benzimidazole derivatives are known for their antihypertensive activities . They have been used in the treatment of hypertension.

Antifungal Activity

Compounds derived from benzimidazole have shown to inhibit fungal growth . They have been used in the treatment of various fungal infections.

Synthesis of Other Compounds

Benzimidazole derivatives, including 5-Amino-4-bromo-benzimidazole, are used in the synthesis of other compounds . They serve as key intermediates in the synthesis of a wide range of heterocyclic compounds.

Wirkmechanismus

Target of Action

5-Amino-4-bromo-benzimidazole is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles are known to act as corrosion inhibitors for various metals and alloys . They also have been reported to exhibit inhibitory activity against enzymes such as α-glucosidase and urease .

Mode of Action

The mode of action of 5-Amino-4-bromo-benzimidazole involves energetic effects and blocking of active surface atoms . This leads to a decrease in the surface concentration of hydrogen ions and an increase in hydrogen evolution overpotential . In the context of enzyme inhibition, it likely interacts with the active site of the enzyme, altering its function .

Biochemical Pathways

It’s known that benzimidazoles can inhibit the activity of certain enzymes, potentially affecting the biochemical pathways these enzymes are involved in .

Pharmacokinetics

Benzimidazole derivatives are generally known for their diverse pharmacological activities .

Result of Action

The result of the action of 5-Amino-4-bromo-benzimidazole can vary depending on the context. In the case of corrosion inhibition, it can protect metals and alloys from corrosive damage . When acting as an enzyme inhibitor, it can alter the function of the enzyme, potentially affecting the biochemical processes the enzyme is involved in .

Action Environment

The action of 5-Amino-4-bromo-benzimidazole can be influenced by various environmental factors. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . The presence of certain groups on the benzimidazole molecule can also influence its activity .

Safety and Hazards

5-Amino-4-bromo-benzimidazole can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It should be stored in a well-ventilated place and kept in a tightly closed container .

Zukünftige Richtungen

Benzimidazole derivatives, including 5-Amino-4-bromo-benzimidazole, have shown promising therapeutic potential, particularly in the field of anti-inflammatory and anticancer drug development . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their structures for increased efficacy and reduced toxicity, and exploring their potential in precision medicine .

Eigenschaften

IUPAC Name |

4-bromo-1H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLQDWOMOJUITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373345 | |

| Record name | 5-amino-4-bromo-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-bromo-benzimidazole | |

CAS RN |

177843-26-4 | |

| Record name | 5-amino-4-bromo-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177843-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)